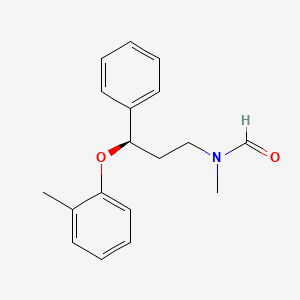
N-Formyl Atomoxetine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formyl Atomoxetine, also known as (R)-N-Methyl-N-(3-phenyl-3-(o-tolyloxy)propyl)formamide, is a chemical compound with the molecular formula C18H21NO2 and a molecular weight of 283.4 g/mol. It is a derivative of Atomoxetine, a medication primarily used to treat attention deficit hyperactivity disorder (ADHD).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Formyl Atomoxetine can be synthesized through various synthetic routes, including the reaction of Atomoxetine with formic acid under controlled conditions. The reaction typically involves heating Atomoxetine with formic acid in the presence of a suitable catalyst to facilitate the formylation process.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where Atomoxetine and formic acid are mixed and heated under controlled conditions. The process is monitored to ensure the purity and yield of the final product. The reaction mixture is then purified through crystallization or other separation techniques to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: N-Formyl Atomoxetine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of this compound.
Applications De Recherche Scientifique
N-Formyl Atomoxetine has several scientific research applications across different fields:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Atomoxetine and its impurities.
Biology: Research studies have explored its potential as a modulator of neurotransmitter systems, particularly in the context of ADHD treatment.
Medicine: this compound is investigated for its pharmacological properties and potential therapeutic applications in neurological disorders.
Industry: It serves as an intermediate in the synthesis of other pharmaceutical compounds and is used in quality control processes.
Mécanisme D'action
The mechanism by which N-Formyl Atomoxetine exerts its effects involves its interaction with neurotransmitter systems in the brain. It acts as a selective norepinephrine reuptake inhibitor, increasing the levels of norepinephrine in the synaptic cleft, which helps improve attention and focus. The molecular targets and pathways involved include the norepinephrine transporter (NET) and various signaling pathways related to cognitive function.
Comparaison Avec Des Composés Similaires
Atomoxetine
Methylphenidate
Amphetamine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C18H21NO2 |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-methyl-N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]formamide |
InChI |
InChI=1S/C18H21NO2/c1-15-8-6-7-11-17(15)21-18(12-13-19(2)14-20)16-9-4-3-5-10-16/h3-11,14,18H,12-13H2,1-2H3/t18-/m1/s1 |
Clé InChI |
UIZPUNCNSJQPGS-GOSISDBHSA-N |
SMILES isomérique |
CC1=CC=CC=C1O[C@H](CCN(C)C=O)C2=CC=CC=C2 |
SMILES canonique |
CC1=CC=CC=C1OC(CCN(C)C=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


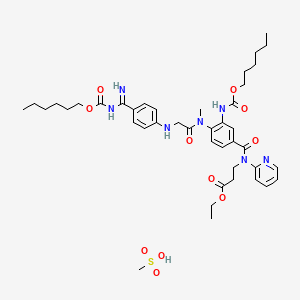
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B15354747.png)
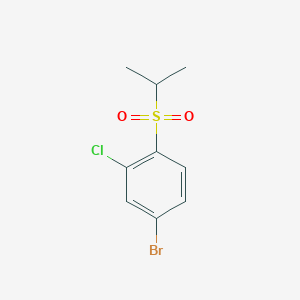
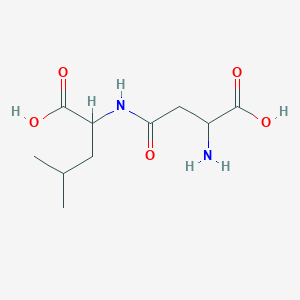
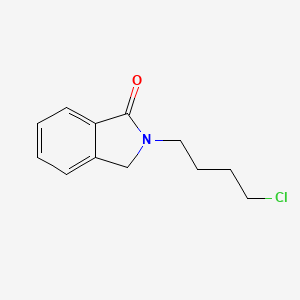
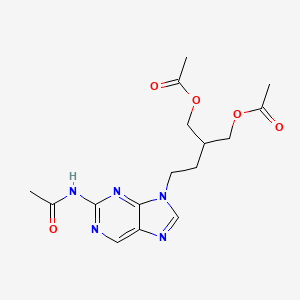
![4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-1-en-2-yl-1,2,4-triazol-3-one](/img/structure/B15354773.png)
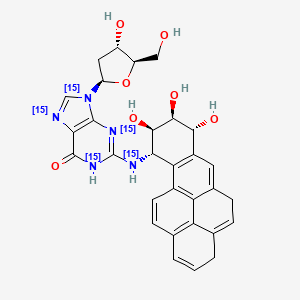
![N-[2-propan-2-yloxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B15354788.png)
![N-((1S,6S)-6-(3-(5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl)-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2,2-difluorocyclohexyl)-2,2-difluoropropanamide](/img/structure/B15354793.png)
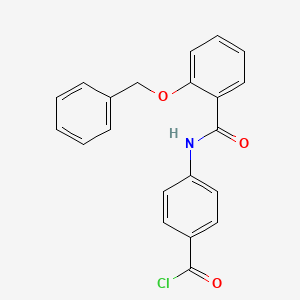
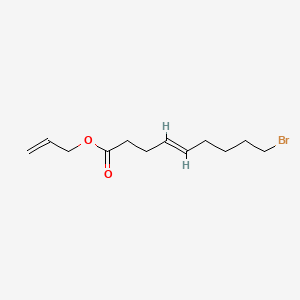
![4-[[1-(6-Bromopyridin-2-yl)piperidin-4-yl]-(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B15354817.png)

